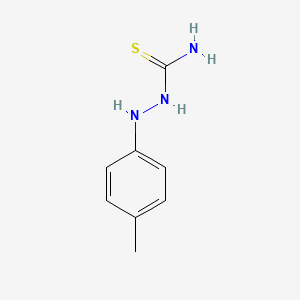

2-(4-Methylphenyl)-1-hydrazinecarbothioamide

Description

Hydrazinecarbothioamides, commonly known as thiosemicarbazides, are a class of organic compounds characterized by a thiourea (B124793) group linked to a hydrazine (B178648) moiety. Their polyfunctional nature, possessing multiple nucleophilic centers, makes them highly valuable in synthetic organic chemistry. researchgate.net The compound 2-(4-Methylphenyl)-1-hydrazinecarbothioamide is a specific derivative that exemplifies the utility of this class, serving as a precursor in various chemical transformations.

Thiosemicarbazide (B42300) derivatives, including this compound, are potent intermediates for the synthesis of a wide range of organic compounds. nih.govresearchgate.net Their importance stems from their ability to readily react with various electrophiles, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds. This reactivity is fundamental to their role as precursors in the construction of both simple and complex molecular architectures.

One of the most common applications of thiosemicarbazides is in condensation reactions with aldehydes and ketones. nih.gov These reactions typically yield thiosemicarbazones, compounds containing an imine bond (-N=CH-), which are themselves valuable intermediates for the preparation of heterocycles and non-natural β-amino acids. nih.govresearchgate.net The synthesis of thiosemicarbazones is often straightforward, proceeding with high yields at room temperature. nih.gov The versatility of thiosemicarbazides is further demonstrated by their reactions with systems containing C=O and C=N groups, providing an elegant method for preparing biologically active compounds. researchgate.netresearchgate.net

The general synthetic utility of thiosemicarbazides can be summarized in the following table:

| Precursor Class | Reactant Type | Resulting Product Class | Significance |

| Thiosemicarbazides | Aldehydes, Ketones | Thiosemicarbazones | Intermediates for heterocycles, non-natural amino acids nih.govresearchgate.net |

| Thiosemicarbazides | Carboxylic Acids | Acylthiosemicarbazides | Precursors for 1,3,4-Thiadiazoles encyclopedia.pubsbq.org.br |

| Thiosemicarbazides | Isothiocyanates | Dithiocarbazates | Intermediates for various heterocycles sbq.org.br |

| Thiosemicarbazides | α-Haloketones | Thiazole (B1198619) derivatives | Access to five-membered sulfur-containing heterocycles researchgate.netresearchgate.net |

The hydrazinecarbothioamide moiety is a key pharmacophore and a versatile building block for the synthesis of a multitude of heterocyclic compounds. researchgate.netresearchgate.netfit.edu The arrangement of nitrogen and sulfur atoms provides multiple reaction sites for cyclization, leading to the formation of stable five- and six-membered rings. researchgate.net

Synthesis of 1,3,4-Thiadiazoles: The cyclization of thiosemicarbazides is a widely used and efficient method for forming 1,3,4-thiadiazole (B1197879) rings. sbq.org.br The reaction often proceeds by treating a thiosemicarbazide derivative with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. rsc.orgnih.gov The proposed mechanism involves an initial nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

Synthesis of 1,2,4-Triazoles: Similarly, the hydrazinecarbothioamide structure is a precursor to 1,2,4-triazole (B32235) derivatives. researchgate.netingentaconnect.com The synthesis of 4-amino-1,2,4-triazole-3-thiols can be achieved from the reaction of thiocarbohydrazides with hydrazide hydrate (B1144303). mdpi.com Base-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides, such as those derived from this compound, is a common method for obtaining 1,2,4-triazole-3-thiols. mdpi.comresearchgate.net These reactions typically involve intramolecular cyclization in the presence of a base like sodium hydroxide (B78521). researchgate.net

Synthesis of Other Heterocycles: Beyond thiadiazoles and triazoles, the hydrazinecarbothioamide group is instrumental in synthesizing other heterocyclic systems. For example, reaction with 2-bromoacetophenones can lead to the formation of thiazoles, bis-thiazoles, and pyrazoles. researchgate.net The specific product formed often depends on the reaction conditions and the substitution pattern of the starting materials. researchgate.netresearchgate.net This versatility underscores the central role of the hydrazinecarbothioamide moiety in heterocyclic chemistry. researchgate.netresearchgate.net

| Heterocyclic System | Typical Precursors from Hydrazinecarbothioamide | Common Reagents |

| 1,3,4-Thiadiazoles | Thiosemicarbazides, Acylthiosemicarbazides | Carboxylic acids, H₂SO₄, POCl₃ sbq.org.brnih.gov |

| 1,2,4-Triazoles | 1,4-Disubstituted thiosemicarbazides | NaOH, KOH mdpi.comresearchgate.net |

| Thiazoles | Thiosemicarbazides | α-Haloketones (e.g., 2-bromoacetophenone) researchgate.netingentaconnect.com |

| Pyrazoles | Thiosemicarbazides | Acetylenic ketones, Dithioacetals fit.eduresearchgate.net |

| 1,3,4-Oxadiazoles | Thiosemicarbazides | Carbon disulfide, KOH researchgate.net |

The structural diversity of thiosemicarbazide compounds is vast, arising from the potential for substitution at multiple positions within the molecule. nih.gov Modifications can be made at the N1 (hydrazine), N2, and N4 (thioamide) positions, as well as by converting the thione group (C=S) to a thiol or S-alkylated derivative. researchgate.netresearchgate.net This allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn influences its reactivity and biological activity. nih.govbath.ac.uk

Current research interests in thiosemicarbazides and their derivatives are largely driven by their wide spectrum of biological activities. nih.gov These compounds have been extensively investigated for their potential applications in medicinal chemistry. nih.govresearchgate.net The structural framework of thiosemicarbazides is considered a "privileged" scaffold in drug discovery.

Key areas of current research include:

Antimicrobial Agents: Many thiosemicarbazide and 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal properties. nih.govchemmethod.com

Anticancer and Antitumor Activity: Thiosemicarbazones, derived from thiosemicarbazides, have shown promising results as anticancer agents. nih.govresearchgate.net

Enzyme Inhibition: Specific derivatives have been designed as inhibitors for enzymes such as tyrosinase and dipeptidyl peptidase-4 (DPP-4), indicating their potential in treating skin disorders and type 2 diabetes, respectively. nih.govnih.govmdpi.com

Coordination Chemistry: The ability of the sulfur and nitrogen atoms to coordinate with metal ions has led to the development of novel metal complexes with unique structural and functional properties. nih.govbath.ac.ukacs.org Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing these ligands and their metal complexes. nih.govbath.ac.uk

The ongoing exploration of new synthetic methodologies and the evaluation of the biological activities of novel thiosemicarbazide derivatives continue to be a vibrant and productive area of chemical research. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-methylanilino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZYNGKMVXGCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylphenyl 1 Hydrazinecarbothioamide and Its Analogues

General Strategies for the Synthesis of Thiosemicarbazides

Thiosemicarbazides are polyfunctional molecules that serve as crucial precursors in the synthesis of a wide array of bioactive compounds and heterocyclic systems like pyrazoles, triazoles, and thiadiazoles. researchgate.nettandfonline.com The primary synthetic approaches involve the nucleophilic addition of hydrazine (B178648) derivatives to compounds containing a thiocarbonyl group. tandfonline.com

The most prevalent and versatile method for synthesizing N-substituted thiosemicarbazides is the reaction between a suitable hydrazine derivative and an isothiocyanate. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com

The general reaction scheme is as follows: R-NH-NH₂ + R'-N=C=S → R-NH-NH-C(=S)-NH-R'

This method is widely applicable, allowing for the introduction of a vast range of substituents on both the hydrazine and the isothiocyanate moieties. The reactions are typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and often proceed efficiently by heating the mixture to reflux for several hours. nih.govmdpi.com The choice of solvent and reaction conditions can be modified depending on the specific substrates used. researchgate.netnih.gov For instance, the synthesis of 1-(pyridin-2-yl)carbonyl-4-substituted thiosemicarbazides is achieved by reacting pyridinecarboxylic acid hydrazide with an appropriate isothiocyanate at the boiling point of methanol for 0.5–1 hour. nih.gov

Table 1: Examples of Thiosemicarbazide (B42300) Synthesis via Isothiocyanate Condensation

| Hydrazine Reactant | Isothiocyanate Reactant | Solvent | Conditions | Product Class |

| Carboxylic acid hydrazide | Aryl isothiocyanate | Methanol | Reflux, 0.5-1 h | 1-Acyl-4-aryl-thiosemicarbazides |

| Isonicotinohydrazide | 4-Methoxyphenyl isothiocyanate | Ethanol | Reflux, 6 h | 1-Acyl-4-aryl-thiosemicarbazides |

| Phenylhydrazine | Phenyl isothiocyanate | Ethanol | Reflux | 2,4-Disubstituted thiosemicarbazides |

| Hydrazine hydrate (B1144303) | Aryl isothiocyanate | Ethanol | Room Temp | 4-Aryl-thiosemicarbazides |

Reactions Involving Thiosemicarbazide and Carbonyl Compounds (Ketones/Aldehydes)

The reaction of thiosemicarbazide with carbonyl compounds such as aldehydes and ketones is a fundamental process in this area of chemistry. researchgate.net However, this reaction does not synthesize the thiosemicarbazide core itself. Instead, it is the primary method for preparing thiosemicarbazones , which are Schiff's bases derived from thiosemicarbazides. ajchem-b.com

The reaction is a condensation process where the primary amino group (-NH₂) of thiosemicarbazide nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, leading to the elimination of a water molecule and the formation of a carbon-nitrogen double bond (C=N), also known as an imine bond. ajchem-b.comnih.gov

General Reaction: R-C(=O)-R' + H₂N-NH-C(=S)-NH₂ → R-C(=N-NH-C(=S)-NH₂)-R' + H₂O

This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid or sulfuric acid, and is often carried out in an alcoholic solvent under reflux. irjmets.comresearchgate.net The resulting thiosemicarbazones are a major class of thiosemicarbazide derivatives, extensively studied for their wide range of biological activities. nih.gov

Specific Synthetic Routes to 2-(4-Methylphenyl)-1-hydrazinecarbothioamide (N-(4-methylphenyl)hydrazinecarbothioamide)

The synthesis of the target compound, this compound, directly applies the general condensation strategy outlined in section 2.1.1. This compound, also known as 4-(p-tolyl)thiosemicarbazide, can be synthesized through two primary pathways involving an isothiocyanate.

Route A: Reaction of Hydrazine with p-tolyl isothiocyanate In this route, hydrazine hydrate is reacted with 4-methylphenyl isothiocyanate (p-tolyl isothiocyanate). The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile, attacking the isothiocyanate carbon.

CH₃-C₆H₄-N=C=S + H₂N-NH₂ → CH₃-C₆H₄-NH-C(=S)-NH-NH₂

Route B: Reaction of 4-Methylphenylhydrazine (B1211910) with a Thiocyanate (B1210189) Salt An alternative approach involves reacting 4-methylphenylhydrazine with a source of the thiocyanate ion, such as ammonium (B1175870) thiocyanate, which under acidic conditions generates isothiocyanic acid in situ. This is then followed by a reaction to form the thiosemicarbazide. A more direct method, however, involves the reaction of 4-methylphenylhydrazine hydrochloride with potassium thiocyanate.

A specific laboratory preparation involves dissolving 4-methylphenylhydrazine hydrochloride in water, adding potassium thiocyanate, and heating the mixture under reflux. The product precipitates upon cooling and can be purified by recrystallization from a suitable solvent like ethanol.

Table 2: Synthesis Parameters for this compound

| Parameter | Description |

| Reactants | 4-methylphenylhydrazine hydrochloride and Potassium thiocyanate |

| Solvent | Water or Ethanol/Water mixture |

| Conditions | Heating under reflux for several hours |

| Work-up | Cooling to induce precipitation, followed by filtration |

| Purification | Recrystallization from ethanol |

Derivatization and Structural Modification Strategies of the Hydrazinecarbothioamide Scaffold

The hydrazinecarbothioamide scaffold is a versatile template that allows for extensive structural modifications to generate libraries of derivatives with diverse chemical properties and biological activities. researchgate.netresearchgate.net Modifications can be targeted at several positions within the molecule.

N1 Position: The nitrogen atom of the hydrazine moiety can be acylated by reacting the thiosemicarbazide with acid chlorides or anhydrides. This is a common strategy to produce 1-acylthiosemicarbazides. mdpi.com

N4 Position: The terminal amino group can be substituted. For instance, reacting a substituted hydrazine with an isothiocyanate leads to a 4-substituted thiosemicarbazide. nih.gov This position is often modified to introduce bulky or functional groups to modulate bioactivity. nih.gov

S-Alkylation: The sulfur atom is nucleophilic and can be alkylated using alkyl halides, leading to the formation of thiosemicarbazate derivatives.

Cyclization Reactions: Thiosemicarbazides are key intermediates for synthesizing a variety of five- and six-membered heterocyclic rings. chemmethod.comarkat-usa.org Depending on the co-reactant and conditions, they can be converted into:

1,3,4-Thiadiazoles: Often synthesized by cyclization of 1-acylthiosemicarbazides using a dehydrating agent like concentrated sulfuric acid. chemmethod.com

1,2,4-Triazoles: Formed by reacting thiosemicarbazides with reagents like carboxylic acids or their derivatives, typically under basic conditions which promote cyclization and elimination of hydrogen sulfide.

1,3-Thiazoles: The reaction of thiosemicarbazones with α-haloketones (like phenacyl bromide) is a classic route to thiazole (B1198619) derivatives. nih.gov

Table 3: Common Derivatization Strategies for the Thiosemicarbazide Scaffold

| Reaction Type | Reagent(s) | Resulting Structure |

| N1-Acylation | Acid chloride, Anhydride | 1-Acylthiosemicarbazide |

| N4-Alkylation/Arylation | Substituted Isothiocyanate | 4-Substituted thiosemicarbazide |

| S-Alkylation | Alkyl halide | S-Alkyl-isothiosemicarbazide |

| Cyclization (Thiadiazole) | Acylthiosemicarbazide + H₂SO₄ | 2-Amino-1,3,4-thiadiazole (B1665364) |

| Cyclization (Triazole) | Thiosemicarbazide + NaOH/Reflux | 1,2,4-Triazole-3-thiol |

| Cyclization (Thiazole) | Thiosemicarbazone + α-haloketone | 2-Hydrazinyl-thiazole |

Catalytic Approaches and Modern Synthetic Techniques in Thiosemicarbazide Chemistry

While traditional synthetic methods often rely on prolonged heating in organic solvents, modern techniques have been developed to improve efficiency, reduce reaction times, and align with the principles of green chemistry. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.comajol.info The synthesis of thiosemicarbazones and their subsequent cyclization into heterocyclic compounds can be performed in minutes under microwave heating, compared to hours required for conventional refluxing. This technique often leads to higher yields and cleaner products. ajol.info

Solvent-Free Reactions: The use of solid-state reaction techniques, such as ball-milling, provides an eco-friendly alternative to solution-phase synthesis. nih.gov Thiosemicarbazones have been prepared quantitatively by milling a thiosemicarbazide with an aldehyde or ketone at room temperature, completely avoiding the use of solvents and simplifying product isolation. nih.gov

Catalysis: While many thiosemicarbazide syntheses proceed thermally, catalysts can be employed to enhance reaction rates or enable specific transformations.

Acid Catalysis: Small amounts of acetic acid or mineral acids are commonly used to catalyze the formation of thiosemicarbazones from thiosemicarbazides and carbonyl compounds. mdpi.com

Metal Catalysis: Transition metals can be used to catalyze subsequent reactions of thiosemicarbazides. For example, a Co(II)-catalyzed cyclization of an N-acylthiosemicarbazide has been reported to yield a 1,3,4-oxadiazole (B1194373) derivative, demonstrating an unexpected reaction pathway facilitated by the metal ion. nih.gov

These modern approaches offer significant advantages over classical methods, including enhanced reaction rates, improved yields, and reduced environmental impact, making them increasingly popular in contemporary synthetic chemistry.

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl 1 Hydrazinecarbothioamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. ikm.org.myjksus.org DFT has become a popular and versatile tool in computational chemistry, allowing for the accurate calculation of various molecular properties. openaccesspub.org For systems like 2-(4-Methylphenyl)-1-hydrazinecarbothioamide, DFT is employed to determine optimized geometries, electronic properties, and reactivity parameters. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G(d,p) or 6-31++G(d,p), which provides a balance between accuracy and computational cost. jksus.orgresearchgate.net

Geometry optimization is a fundamental computational step aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. jksus.org For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides a realistic representation of the molecule's structure.

Table 4.1.1: Representative Optimized Geometric Parameters for a Thiosemicarbazone Backbone (Calculated via DFT) Note: These are typical values for the thiosemicarbazone core, derived from studies on analogous structures. Actual values for this compound would require specific calculation.

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

| Bond Length | C=S | 1.66 - 1.68 | Bond Angle | N-C-S | 120 - 125 |

| Bond Length | C-N (amide) | 1.35 - 1.38 | Bond Angle | N-N-C | 115 - 120 |

| Bond Length | N-N | 1.35 - 1.39 | Bond Angle | C-N-C (phenyl) | 120 - 125 |

| Bond Length | C-N (phenyl) | 1.40 - 1.44 | Dihedral Angle | Phenyl Ring vs. Thioamide Plane | 40 - 55 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating capability. A higher EHOMO value suggests a better electron donor. The energy of the LUMO (ELUMO) is associated with the electron affinity, and a lower ELUMO value indicates a better electron acceptor. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. hakon-art.com In this compound, the HOMO is typically localized over the electron-rich sulfur atom and the hydrazine (B178648) moiety, while the LUMO may be distributed across the phenyl ring and the thioamide group.

Table 4.1.2: Typical FMO Parameters for Thiosemicarbazone Derivatives (Calculated via DFT)

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying charge transfer and orbital interactions. uba.ar It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.orgresearchgate.net

For this compound, NBO analysis can reveal key intramolecular hyperconjugative interactions that contribute to its stability. Significant interactions often involve the lone pairs (n) on nitrogen and sulfur atoms acting as donors and the antibonding orbitals (σ* or π) of adjacent bonds acting as acceptors. For example, a strong interaction like n(N) → π(C=S) would indicate electron delocalization from a nitrogen lone pair into the carbon-sulfur double bond, stabilizing the molecule. materialsciencejournal.org

Table 4.1.3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |

| n(Nhydrazine) | σ(N-Cthioamide) | Lone Pair → Antibonding σ | 5 - 10 |

| n(S) | π(C-Namide) | Lone Pair → Antibonding π | 15 - 25 |

| π(C=C)phenyl | π(C=S) | π Bond → Antibonding π | 2 - 5 |

| n(Namide) | σ(C-Nphenyl) | Lone Pair → Antibonding σ | 4 - 8 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different potential values are represented by different colors: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.govchemrxiv.org

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the electronegative sulfur atom of the C=S group and, to a lesser extent, the nitrogen atoms, making these the primary sites for electrophilic interaction. researchgate.net Conversely, the protons attached to the hydrazine nitrogen atoms (N-H) would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction or hydrogen bonding. nih.gov

Table 4.1.4: Predicted MEP Regions for this compound

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Thione Sulfur (C=S) | Highly Negative | Red | Site for electrophilic attack, H-bond acceptor |

| Hydrazine NH Protons | Highly Positive | Blue | Site for nucleophilic attack, H-bond donor |

| Phenyl Ring Protons | Moderately Positive | Light Blue | Weak nucleophilic interaction |

| Methyl Group (CH3) | Near Neutral | Green | Low reactivity |

From the calculated HOMO and LUMO energies, a set of global quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. hakon-art.comresearchgate.net These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the chemical potential.

A high chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. mdpi.com The electrophilicity index measures the energy stabilization when a molecule accepts additional electronic charge from the environment. hakon-art.com These descriptors are valuable for comparing the reactivity of a series of related compounds.

Table 4.1.5: Calculated Global Reactivity Descriptors Note: Values are derived from representative HOMO/LUMO energies.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.5 - 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.0 - 2.0 | Energy released when an electron is added |

| Electronegativity (χ) | (I+A)/2 | 3.25 - 4.25 | Electron attracting power |

| Chemical Hardness (η) | (I-A)/2 | 2.0 - 2.5 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ²/2η | 2.1 - 3.6 | Propensity to accept electrons |

Molecular Docking Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net These in silico studies are fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.netsemanticscholar.org

For this compound, molecular docking would be used to predict its binding affinity and interaction patterns with various biological targets, such as enzymes or cellular receptors. The process involves placing the optimized 3D structure of the compound into the active site of a target protein. A scoring function is then used to estimate the binding energy (or docking score), with lower energy values typically indicating a more favorable binding interaction. nih.gov The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Table 4.2: Representative Molecular Docking Results with a Hypothetical Protein Target (e.g., Carbonic Anhydrase)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| This compound | Carbonic Anhydrase IX | -7.0 to -9.0 | His94, His96, Thr199, Thr200 | H-bonds with NH and C=S groups; Hydrophobic interaction with methylphenyl group |

| Reference Inhibitor | Carbonic Anhydrase IX | -8.5 to -10.0 | His94, Gln92, Thr200 | H-bonds with sulfonamide group; Coordination with Zn ion |

Elucidation of Ligand-Protein Intermolecular Interactions

Computational chemistry, particularly through molecular docking simulations, serves as a powerful tool for elucidating the intermolecular interactions between ligands like this compound and their target proteins. These simulations predict the preferred binding orientation of the ligand within the protein's active site and characterize the non-covalent forces that stabilize the complex. The hydrazinecarbothioamide core, common in thiosemicarbazone derivatives, is crucial for establishing these interactions.

Key interactions typically observed in docking studies of similar compounds include:

Hydrogen Bonding: The nitrogen and sulfur atoms within the hydrazinecarbothioamide moiety are potent hydrogen bond donors and acceptors. They frequently form hydrogen bonds with amino acid residues such as aspartate, methionine, and others within the binding pocket, which are critical for anchoring the ligand. orientjchem.orgmdpi.com

Hydrophobic Interactions: The 4-methylphenyl group (tolyl group) provides a significant hydrophobic surface. This aromatic ring can engage in favorable hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, isoleucine, and proline in the active site. orientjchem.orgresearchgate.net

In silico studies on related carbothioamide derivatives targeting enzymes like carbonic anhydrase II and 15-lipoxygenase have successfully identified specific binding modes. mdpi.com For instance, docking analyses can reveal that a ligand binds to key residues in an enzyme's active site, explaining its inhibitory potential. rjptonline.orgnih.gov The visualization of these interactions in two and three dimensions provides a detailed map of the ligand-protein landscape, guiding further structural modifications to enhance binding affinity and selectivity. rjptonline.org

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | -NH, -NH2, C=S | Asp, Met, His, Gln, Asn | Anchors ligand in the active site |

| Hydrophobic/π-π Stacking | 4-Methylphenyl Ring | Phe, Tyr, Trp, Pro, Val, Leu | Enhances binding affinity and specificity |

| van der Waals Forces | Entire Ligand Structure | Multiple residues in the binding pocket | Contributes to the overall stability of the complex |

Computational Modeling of Binding Mechanisms and Selectivity

Beyond static docking, computational modeling employs more advanced techniques like molecular dynamics (MD) simulations to explore the dynamic nature of ligand-protein binding and the structural basis of selectivity. MD simulations provide insights into the conformational changes that both the ligand and protein may undergo upon binding and help assess the stability of the predicted interactions over time. mdpi.comfrontiersin.org

MD simulations of carbothioamide derivatives have been used to confirm the stability of ligand-protein complexes, often showing that the ligand remains stably bound within the active site over simulation times of 50 nanoseconds or more. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual residues upon ligand binding. mdpi.com

Furthermore, binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are performed on the MD simulation trajectories to provide a more quantitative estimate of binding affinity. frontiersin.org These calculations can corroborate the inhibitory effects observed in experimental assays and help differentiate between high- and low-affinity binders. mdpi.comfrontiersin.org By comparing the binding modes and energies of a ligand with different protein targets, these computational models can also predict binding selectivity, a critical aspect in drug design. The presence of specific functional groups, such as the electron-withdrawing nitro group on an attached phenyl ring in some derivatives, has been shown through these models to play a key role in the observed activity and binding energy. frontiersin.org

Theoretical Studies on Electronic and Optical Properties

Theoretical studies, predominantly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and optical behavior of molecules like this compound. These computational methods provide detailed information on molecular orbitals, charge distribution, and electronic transitions, which are fundamental to the molecule's reactivity and optical characteristics. nih.govmdpi.com

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller energy gap generally implies higher reactivity and greater polarizability, which can lead to enhanced nonlinear optical (NLO) responses. acs.org FMO analysis also helps to understand intramolecular charge transfer (ICT), a process where electron density moves from the HOMO to the LUMO upon electronic excitation, which governs the primary optical properties. nih.govacs.org

Simulation of Electronic Absorption Spectra

The electronic absorption spectra (UV-Vis) of hydrazinecarbothioamide derivatives can be accurately simulated using Time-Dependent Density Functional Theory (TD-DFT). orientjchem.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of absorption maxima (λmax) and their corresponding oscillator strengths. orientjchem.org

Computational studies on related thiosemicarbazone structures consistently show a good agreement between the simulated spectra from TD-DFT calculations and experimentally measured UV-Vis spectra. orientjchem.orgacs.orgresearchgate.net The simulations can identify the specific molecular orbitals involved in the most significant electronic transitions. For example, the main absorption bands in the UV-visible region for these types of compounds are often attributed to π → π* and n → π* transitions, frequently corresponding to electron promotion from the HOMO or adjacent orbitals (e.g., HOMO-1, HOMO-2) to the LUMO. orientjchem.org The inclusion of solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), can further improve the accuracy of the predicted absorption wavelengths. researchgate.net

| Compound Type | Calculated λmax (nm) | Experimental λmax (nm) | Assigned Transition | Reference |

|---|---|---|---|---|

| Salicylaldehyde (B1680747) Thiosemicarbazone | 350 | ~350 | HOMO → LUMO | orientjchem.org |

| Chromone-Based Thiosemicarbazone | ~335 | 335 | Not Specified | acs.org |

| (E)-2-(butan-2-ylidene)hydrazinecarbothioamide Complex | Not Specified | Not Specified | Validated with theoretical calculations | jksus.org |

Prediction and Analysis of Nonlinear Optical (NLO) Characteristics

Theoretical calculations are essential for predicting and analyzing the Nonlinear Optical (NLO) properties of organic molecules, which are of great interest for applications in optoelectronics and telecommunications. acs.orgbohrium.com DFT calculations are employed to determine key NLO-related parameters, including the dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β or βtot). acs.orgresearchgate.net The magnitude of the first hyperpolarizability is a direct measure of a molecule's second-order NLO response. acs.org

For hydrazinecarbothioamide systems, the NLO response is strongly linked to intramolecular charge transfer (ICT). The presence of electron-donating groups (like the amino and tolyl groups) and electron-accepting moieties (like the thiocarbonyl group) creates a donor-π-acceptor framework that facilitates ICT upon excitation, leading to a large β value. acs.org Computational studies have shown that the NLO response of novel thiosemicarbazone derivatives can be significantly greater than that of standard NLO materials like urea (B33335) or para-nitroaniline. acs.orgjksus.org For example, the first hyperpolarizability (βtot) of certain salicylaldehyde-based thiosemicarbazones was found to be over 13 times larger than that of para-nitroaniline. acs.org These findings highlight the potential of such compounds as efficient NLO materials, a promise that is effectively screened and understood through computational analysis. nih.govacs.org

| Compound/Derivative | Method | HOMO-LUMO Gap (eV) | First Hyperpolarizability (βtot) | Reference |

|---|---|---|---|---|

| Salicylaldehyde Thiosemicarbazone (CHCT3) | M06/6-31G(d,p) | 4.386 | 557.085 a.u. | acs.org |

| (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide (B42300) | PBE0 | 2.69 | 6794.51 a.u. | bohrium.com |

| (E)-2-(butan-2-ylidene)hydrazinecarbothioamide | B3LYP/6-31G++(d,p) | Not Specified | Reported to be better than urea | jksus.org |

Reaction Mechanisms and Chemical Transformations Involving the Hydrazinecarbothioamide Moiety

Cyclization Reactions Leading to the Formation of Diverse Heterocyclic Scaffolds

The structure of 2-(4-Methylphenyl)-1-hydrazinecarbothioamide is ideally suited for cyclization reactions, which are a cornerstone of heterocyclic chemistry. researchgate.net By reacting with appropriate bifunctional electrophiles, the hydrazinecarbothioamide moiety can be readily transformed into five- or six-membered heterocyclic rings. mdpi.com These reactions provide efficient pathways to complex molecular architectures from accessible starting materials. researchgate.net

The synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives from thiosemicarbazide (B42300) precursors like this compound is a well-established and efficient method for generating these important heterocyclic systems. nih.govsbq.org.brscispace.com

1,2,4-Triazoles: The formation of 4-substituted-5-thioxo-1,2,4-triazoles can be achieved by treating the parent thiosemicarbazide with reagents like alkyl isothiocyanates followed by cyclization. tijer.org A common method involves the base-catalyzed cyclization of N-acylthiosemicarbazide intermediates. For instance, reacting this compound with an acid hydrazide and subsequently treating the product with a base such as sodium hydroxide (B78521) induces intramolecular cyclization to form the 1,2,4-triazole-3-thione ring. scispace.comnih.gov The mechanism typically involves the deprotonation of a nitrogen atom, followed by a nucleophilic attack on a carbonyl carbon and subsequent dehydration. scispace.com

1,3,4-Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives often involves the acid-catalyzed cyclodehydration of thiosemicarbazides with carboxylic acids. encyclopedia.pubjocpr.com For example, reacting this compound with a suitable carboxylic acid in the presence of a strong dehydrating agent like concentrated sulfuric acid or polyphosphate ester (PPE) leads to the formation of the corresponding 2-(arylamino)-5-substituted-1,3,4-thiadiazole. encyclopedia.pubjocpr.com The proposed mechanism begins with a nucleophilic attack from the terminal hydrazine (B178648) nitrogen onto the carboxylic acid's carbonyl carbon. sbq.org.br This is followed by dehydration. Subsequently, the sulfur atom's electron pair attacks the newly formed imine carbon, leading to cyclization. A final dehydration step results in the aromatic 1,3,4-thiadiazole ring. sbq.org.br

| Heterocycle | General Reagents | Key Mechanistic Steps | Reference |

|---|---|---|---|

| 1,2,4-Triazole-3-thione | Acid hydrazides, followed by base (e.g., NaOH) | 1. Formation of N-acylthiosemicarbazide intermediate 2. Base-catalyzed intramolecular nucleophilic attack 3. Dehydration/Cyclization | scispace.comnih.gov |

| 1,3,4-Thiadiazole | Carboxylic acids, with acid catalyst (e.g., H₂SO₄, PPE) | 1. Nucleophilic attack of N on carbonyl C 2. Dehydration 3. Nucleophilic attack of S on imine C 4. Dehydration/Aromatization | sbq.org.brencyclopedia.pubjocpr.com |

The hydrazinecarbothioamide moiety is also a key precursor for thiazole (B1198619) and thiazine (B8601807) heterocycles. These syntheses typically proceed via an intermediate thiosemicarbazone, formed by the condensation of this compound with an aldehyde or ketone.

Thiazoles: Thiazole derivatives are commonly synthesized through the Hantzsch thiazole synthesis. In this pathway, the thiosemicarbazone derived from this compound reacts with α-halocarbonyl compounds (e.g., phenacyl bromide). mdpi.comnih.gov The reaction mechanism involves a nucleophilic attack by the sulfur atom on the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular condensation and dehydration to form the thiazole ring. nih.gov This method allows for the creation of a wide variety of substituted thiazoles. mdpi.com

Thiazines: The synthesis of 1,3-thiazine derivatives can be accomplished through the cyclization of related thiourea (B124793) intermediates. nih.gov For example, N-acylthioureas containing an α,β-unsaturated acid fragment can undergo cyclization. nih.gov While less direct for this compound, its derivatives can be tailored to incorporate the necessary functionalities for such transformations, leading to the formation of thiazinan-4-ones. nih.gov Generally, the synthesis of thiadiazine oxides involves the cyclization of N-protected 2-thio-substituted anilines or ortho-nitroaryl thioethers. nih.gov

Pyrazole (B372694) derivatives represent another class of heterocycles accessible from this compound. The synthetic strategy often involves condensation reactions with 1,3-dicarbonyl compounds or other β-bifunctional reagents. africaresearchconnects.comnih.gov

The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis. nih.gov In this case, this compound would react with compounds like acetylacetone (B45752) or ethyl acetoacetate. The mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration, yielding a 1-thiocarbamoyl-pyrazole derivative. nih.gov Additionally, reactions with reagents like 2-(bis(methylthio)methylene)malononitrile in the presence of a base can afford substituted pyrazole-1-carbothioamides. researchgate.net This reaction proceeds via nucleophilic substitution followed by cyclization. researchgate.net

Nucleophilic Attack and Proton Transfer Mechanisms in Reactions

The diverse reactivity of this compound is fundamentally governed by nucleophilic attack and proton transfer steps. d-nb.infoyoutube.com These two mechanistic patterns are ubiquitous in the cyclization and transformation reactions of the hydrazinecarbothioamide moiety. khanacademy.org

Nucleophilic Attack: A nucleophilic attack involves a lone pair of electrons from a nucleophile (an electron-rich species) attacking an electrophile (an electron-deficient species) to form a new bond. youtube.com In the context of this compound, the sulfur atom and the nitrogen atoms of the hydrazine group possess lone pairs, making them potent nucleophiles. sbq.org.br

N-Attack: The nitrogen atoms, particularly the terminal NH2 group, frequently act as the initial nucleophile in reactions with carbonyl compounds to form hydrazones or in cyclizations to form triazoles. sbq.org.brscispace.com

S-Attack: The sulfur atom, in its tautomeric thiol form, can act as a soft nucleophile, which is crucial in the formation of thiazole and thiadiazole rings. researchgate.netsbq.org.br

Proton Transfer: Proton transfer is a fundamental step in many organic reactions, often serving to activate or neutralize molecules. leah4sci.com In the reactions involving this compound, proton transfers are critical for:

Catalysis: In acid-catalyzed reactions, such as the formation of thiadiazoles, protonation of a carbonyl oxygen makes the carbon more electrophilic and susceptible to nucleophilic attack. sbq.org.br

Intermediate Formation: Protonation and deprotonation steps are essential for forming intermediates and for tautomerization (e.g., between the thione and thiol forms of the thiosemicarbazide). researchgate.net

Leaving Group Activation: Protonating a hydroxyl group converts it into a water molecule, which is an excellent leaving group, facilitating dehydration and cyclization steps. d-nb.infoleah4sci.com

Mechanistic Studies of Adsorption for Corrosion Inhibition

Derivatives of hydrazinecarbothioamide are recognized as effective corrosion inhibitors for various metals, such as mild steel, in acidic environments. nih.govmdpi.com The inhibitory action arises from the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.commdpi.com

The adsorption of this compound onto a metal surface is a complex process that can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). mdpi.commdpi.com The specific mechanism is often inferred from thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads). nih.gov

Physisorption: This type of adsorption involves electrostatic interactions between the inhibitor and the metal surface. nih.gov In an acidic solution, the inhibitor molecule can become protonated, acquiring a positive charge. The metal surface, which may be negatively charged due to the adsorption of anions (like Cl⁻ or SO₄²⁻) from the acid, can then attract the protonated inhibitor molecules. mdpi.comaspur.rs Values of ΔG°ads up to -20 kJ/mol are typically associated with physisorption. nih.gov

Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor and the metal. mdpi.com This stronger interaction occurs through electron sharing or transfer. The this compound molecule possesses several features that facilitate chemisorption:

Lone Pair Interactions: The nitrogen and sulfur atoms have lone pairs of electrons that can be donated to the vacant d-orbitals of metal atoms (like iron), forming a coordinate bond. nih.govnih.gov

Pi-Electron Interactions: The π-electrons of the 4-methylphenyl (p-tolyl) ring can also interact with the metal's d-orbitals. mdpi.comaspur.rs This donor-acceptor interaction strengthens the adsorption of the inhibitor on the metal surface. nih.gov

Values of ΔG°ads around -40 kJ/mol or higher (less negative) are indicative of chemisorption. nih.govmdpi.com

Often, the adsorption process is a combination of both physisorption and chemisorption. mdpi.comaspur.rs The inhibitor molecules first adsorb electrostatically and then form stronger chemical bonds with the surface atoms. This creates a stable, protective film that blocks the active corrosion sites, thereby inhibiting both anodic and cathodic reactions. nih.gov

| Adsorption Type | Interacting Components | Nature of Interaction | Typical ΔG°ads Value | Reference |

|---|---|---|---|---|

| Physisorption | Protonated inhibitor and negatively charged metal surface | Electrostatic attraction | Up to -20 kJ/mol | nih.govmdpi.com |

| Chemisorption | N, S lone pairs and vacant metal d-orbitals | Coordinate covalent bond (electron donation) | Around or greater than -40 kJ/mol | nih.govnih.gov |

| Aromatic π-electrons and vacant metal d-orbitals | Donor-acceptor interaction | mdpi.comaspur.rs |

DNA Cleavage Studies and Proposed Mechanistic Pathways (In Vitro/Molecular Level)

The investigation into the DNA cleaving potential of aryl thiosemicarbazide derivatives, a class of compounds to which this compound belongs, has revealed their capacity to induce DNA strand scission. In vitro studies utilizing plasmid DNA have demonstrated that these compounds can effectively cleave DNA, a characteristic that is often associated with the anticancer potential of a molecule. digitellinc.com The mechanism of this cleavage is not inherent to the compound alone but requires the presence of a cofactor, typically a transition metal ion such as copper(II). digitellinc.com

Research on a series of substituted aryl thiosemicarbazide derivatives indicates that the cleavage activity is a common feature among these compounds. digitellinc.com The general proposed pathway involves the formation of a complex between the thiosemicarbazide derivative and the copper(II) ion. This complex then participates in redox reactions that lead to the generation of damaging species, which ultimately attack the phosphodiester backbone or the deoxyribose sugar of the DNA, causing cleavage. sciepub.com The efficiency of the cleavage can be influenced by the nature of the substituent on the aryl ring, suggesting that both electron-donating and electron-withdrawing groups can modulate this activity. digitellinc.com

The process is typically studied using agarose (B213101) gel electrophoresis, where the conversion of supercoiled plasmid DNA (Form I) to its nicked, circular form (Form II) and further to a linear form (Form III) is monitored. The appearance of the nicked and linear forms is indicative of single-strand and double-strand breaks, respectively.

Role of Reactive Oxygen Species (ROS) Generation in DNA Cleavage Mechanisms

The central mechanism for the DNA cleavage observed with aryl thiosemicarbazide derivatives in the presence of copper(II) ions is the production of Reactive Oxygen Species (ROS). digitellinc.com ROS are highly reactive chemical species containing oxygen, such as the superoxide (B77818) anion radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). researchgate.netnih.gov These species are capable of causing significant damage to cellular macromolecules, including DNA. researchgate.net

The proposed mechanistic pathway begins with the reduction of Cu(II) to Cu(I) by the thiosemicarbazide compound. The newly formed Cu(I) can then react with molecular oxygen to produce superoxide radicals. These superoxide radicals can subsequently be converted to hydrogen peroxide. The crucial step in this cascade is the Fenton-like reaction, where Cu(I) reacts with hydrogen peroxide to generate the highly damaging hydroxyl radical (•OH). nih.govresearchgate.net

Proposed Steps for ROS Generation:

Complex Formation: The thiosemicarbazide derivative binds with Cu(II).

Redox Reaction: The thiosemicarbazide derivative reduces Cu(II) to Cu(I).

Superoxide Formation: Cu(I) reacts with O₂ to form O₂•⁻.

Hydrogen Peroxide Production: O₂•⁻ is converted to H₂O₂ (e.g., through dismutation).

Hydroxyl Radical Generation: Cu(I) catalyzes the cleavage of H₂O₂ to produce •OH (Fenton-like reaction).

It is the hydroxyl radical that is considered the primary agent responsible for the DNA strand scission. nih.gov This radical can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand breaks. To confirm the involvement of specific ROS, DNA cleavage experiments are often conducted in the presence of various ROS scavengers. For instance, superoxide dismutase (SOD) can be used to scavenge superoxide radicals, catalase to decompose hydrogen peroxide, and agents like mannitol (B672) or dimethyl sulfoxide (B87167) (DMSO) to trap hydroxyl radicals. Inhibition of DNA cleavage in the presence of these scavengers provides evidence for the involvement of the corresponding ROS in the cleavage mechanism. digitellinc.com

The table below summarizes the key findings from studies on analogous aryl thiosemicarbazide derivatives, which shed light on the likely mechanistic pathways for this compound.

| Feature Studied | Observation for Aryl Thiosemicarbazide Derivatives | Implication for Mechanism |

| DNA Cleavage Activity | Present in all tested derivatives | The hydrazinecarbothioamide moiety is key to the activity. |

| Cofactor Requirement | Cleavage observed only in the presence of Copper (II) ions | A metal complex is an essential intermediate in the reaction. |

| Influence of Substituents | Extent of cleavage depends on aryl ring substituents | Electronic properties of the molecule can modulate the efficiency of the cleavage process. |

| Mechanism Type | Oxidative cleavage | The process involves redox reactions rather than hydrolysis. sciepub.com |

| Mediating Species | Reactive Oxygen Species (ROS) | The DNA damage is caused by highly reactive oxygen-containing molecules. digitellinc.com |

| Key Radical | Hydroxyl radical (•OH) is a significant participant | Abstraction of hydrogen from the DNA sugar-phosphate backbone leads to strand scission. nih.gov |

Advanced Characterization Techniques and Complementary Research Methodologies

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are fundamental in determining the thermal stability and decomposition profile of 2-(4-Methylphenyl)-1-hydrazinecarbothioamide. By monitoring the physical and chemical properties of the substance as a function of temperature, researchers can establish its operational limits and degradation pathways.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For thiosemicarbazone derivatives, TGA curves typically reveal a multi-stage decomposition process. researchgate.netmdpi.com The initial mass loss at lower temperatures often corresponds to the release of lattice or coordinated water molecules, if present. Subsequent, more significant mass losses at higher temperatures indicate the fragmentation and decomposition of the organic molecule itself. The analysis of the residual mass at the end of the experiment can provide information about the final decomposition product. The thermal stability of related compounds has been shown to vary, with decomposition often beginning at temperatures above the melting point. nih.govnih.gov

Differential Thermal Analysis (DTA) runs concurrently with TGA and measures the temperature difference between the sample and an inert reference material. abo.fi The resulting DTA curve provides information on thermal events, such as phase transitions and chemical reactions. abo.fi Sharp endothermic peaks typically signify melting, while broader endothermic or sharp exothermic peaks indicate decomposition processes. nih.govresearchgate.net For thiosemicarbazide (B42300) derivatives, the DTA curve would be expected to show a distinct endothermic peak corresponding to the melting point, followed by exothermic peaks at higher temperatures indicating the onset and progression of thermal degradation. researchgate.net

The combined TGA/DTA data allows for a detailed understanding of the thermal behavior of this compound, which is crucial for its handling, storage, and application in materials science.

Table 1: Representative Thermal Analysis Data for Thiosemicarbazone Derivatives

| Thermal Event | Technique | Typical Temperature Range (°C) | Observation | Reference |

|---|---|---|---|---|

| Melting | DTA | 150 - 250 | Sharp endothermic peak | nih.govnih.gov |

| Decomposition Stage 1 | TGA/DTA | 200 - 400 | Mass loss corresponding to fragmentation; exothermic peak | researchgate.netmdpi.com |

| Decomposition Stage 2 | TGA/DTA | > 400 | Further mass loss from breakdown of core structure; exothermic peak(s) | researchgate.netmdpi.com |

Electrochemical Studies

Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. These studies reveal information about the molecule's electron-donating or -accepting capabilities and the stability of its oxidized and reduced forms. The electrochemical behavior of thiosemicarbazones and their complexes is influenced by factors such as molecular structure, substituent effects, and chelation. nih.gov

In a typical cyclic voltammogram for a thiosemicarbazone derivative, irreversible or quasi-reversible peaks are observed. nih.govrsc.org An irreversible anodic (oxidation) wave can often be attributed to the oxidation of the thioamide group (-C(S)NH-). nih.gov Similarly, a cathodic (reduction) wave may be observed, corresponding to the reduction of the imine (-C=N-) or other reducible moieties within the molecule. nih.govresearchgate.net The peak potentials (Ep) and peak currents (Ip) provide quantitative data on the redox processes. The irreversible nature of these processes suggests that the electron transfer is coupled with subsequent chemical reactions. razi.ac.ir

The study of how peak potentials shift with varying pH can indicate the involvement of protons in the electrode reaction mechanism. razi.ac.ir Furthermore, modifying electrodes with related thiosemicarbazide compounds has been explored for the electrochemical determination of analytes, demonstrating the versatility of this class of molecules in sensor applications. razi.ac.ir

Table 2: Representative Electrochemical Data for Thiosemicarbazone Derivatives from Cyclic Voltammetry

| Process | Typical Potential Range (V vs. reference electrode) | Nature of Process | Attributed to | Reference |

|---|---|---|---|---|

| Oxidation | +0.4 to +1.0 | Irreversible | Thioamide or Phenolic Group Oxidation | nih.govrsc.org |

| Reduction | -0.5 to -1.6 | Irreversible / Quasi-reversible | Imine Group Reduction | nih.govrsc.org |

Photophysical Properties and Optical Probe Development

The investigation of photophysical properties, such as absorption and fluorescence, is crucial for understanding the electronic transitions within this compound and exploring its potential in optical applications. Thiosemicarbazide and its derivatives are frequently used as core structures in the design of chemosensors and optical probes due to their strong coordinating ability with metal ions through sulfur and nitrogen donor atoms. researchgate.netdergipark.org.tr

Many thiosemicarbazide-based probes function as "turn-off" or "turn-on" fluorescent sensors. nih.gov In a "turn-off" mechanism, the inherent fluorescence of the probe is quenched upon binding to a specific analyte, such as a heavy metal ion (e.g., Hg²⁺, Cu²⁺, Fe³⁺). dergipark.org.trrsc.orgrsc.org This fluorescence quenching can occur through mechanisms like photoinduced electron transfer (PET) or the heavy atom effect. mdpi.com The selectivity of these probes is a key feature, allowing for the detection of specific ions in the presence of others. dergipark.org.trrsc.org

Conversely, some systems are designed for fluorescence enhancement ("turn-on") upon analyte binding. The development of an optical probe involves synthesizing a derivative that couples the thiosemicarbazide recognition unit to a fluorophore. dergipark.org.tr The interaction with the target ion modulates the photophysical properties of the fluorophore, leading to a measurable change in the optical signal. The sensitivity of these probes can be very high, with some capable of detecting ions at nanomolar concentrations. rsc.org These properties make thiosemicarbazide derivatives valuable tools for environmental monitoring and biological imaging. researchgate.net

Table 3: Representative Photophysical and Sensing Data for Thiosemicarbazide-Based Optical Probes

| Probe Type | Target Analyte | Sensing Mechanism | Optical Response | Reference |

|---|---|---|---|---|

| Phenothiazine-thiosemicarbazide | Hg²⁺, Cu²⁺ | Complexation | Fluorescence Quenching | rsc.orgrsc.org |

| Carbon Quantum Dots Functionalized with Thiosemicarbazide | Piroxicam, Tenoxicam | Interaction with Surface Layer | Fluorescence Quenching | nih.govrsc.org |

| Dibenzyl thiosemicarbazone | Zn²⁺, Co²⁺, Ni²⁺ | Complexation | Fluorescence Enhancement | researchgate.net |

| General Thiosemicarbazide Derivative | Fe³⁺ | Complexation | Fluorescence Quenching | dergipark.org.tr |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylphenyl)-1-hydrazinecarbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-methylbenzaldehyde derivatives and thiosemicarbazide. Key steps include:

- Reagent Selection : Use ethanol or methanol as solvents under reflux conditions to enhance reaction efficiency .

- Catalysis : Acid catalysts (e.g., HCl or H₂SO₄) are critical for facilitating hydrazone bond formation .

- Purification : Recrystallization from ethanol/water mixtures yields pure products, confirmed by melting point analysis and TLC .

Q. How can FT-IR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : FT-IR analysis should target characteristic peaks:

- N-H Stretching : Broad bands at ~3200–3265 cm⁻¹ for hydrazine NH groups .

- C=S Absorption : Strong signals at ~1177–1182 cm⁻¹, confirming the thiourea moiety .

- Aromatic C-H : Peaks at ~3145 cm⁻¹ for the 4-methylphenyl group .

Q. What biological screening assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion assays .

- Dose-Response : Prepare serial dilutions (1–100 µg/mL) in DMSO and measure inhibition zones. Include positive controls (e.g., ampicillin) and solvent blanks .

Q. How can solubility and stability be assessed for in vitro studies?

- Methodological Answer :

- Solubility : Use polar solvents (DMSO, ethanol) and quantify via UV-Vis spectroscopy at λmax (~250–300 nm) .

- Stability : Monitor degradation in PBS (pH 7.4) over 24–72 hours using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What computational tools are available for preliminary docking studies with biological targets?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Suite for molecular docking against enzymes (e.g., DHFR, COX-2) .

- Ligand Preparation : Optimize 3D geometry using Avogadro or Gaussian09 .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from DMF/ethanol solutions at 25°C .

- Data Collection : Employ a Mo-Kα source (λ = 0.71073 Å) and refine structures with SHELXL. Key parameters include bond angles (α, β, γ) and unit cell dimensions (e.g., a = 7.4253 Å, b = 8.7713 Å) .

Q. What mechanistic insights can be gained from studying substituent effects on the 4-methylphenyl group?

- Methodological Answer :

- Electron-Donating/Accepting Groups : Synthesize analogs with -NO₂, -OCH₃, or halogens. Compare reaction kinetics (e.g., Hammett plots) to assess electronic effects .

- Biological Impact : Correlate substituent polarity with antimicrobial IC₅₀ values via QSAR modeling .

Q. How does this compound behave as a ligand in transition metal complexes?

- Methodological Answer :

- Complexation : React with Cu(II), Ni(II), or Co(II) salts in ethanol. Monitor color changes and characterize via:

- Magnetic Susceptibility : Determine geometry (e.g., octahedral vs. square planar).

- UV-Vis Spectroscopy : Identify d-d transitions (e.g., Cu(II) λmax ~600–800 nm) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Control Variables : Re-evaluate solvent effects, purity (>95% by HPLC), and cell line viability (e.g., MTT assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.